3-Furoic acid (furan-3-carboxylic acid, CAS 488-93-7) is an organic compound consisting of a furan ring with a carboxylic acid substituent at the 3-position . It is a crystalline solid with a melting point of 120-122°C and a molecular weight of 112.08 g/mol . The compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Its value proposition is defined by its regiospecific chemistry, which contrasts sharply with its 2-substituted isomer, 2-furoic acid [2].
Regiospecific furan building block for pharmaceutical and agrochemical synthesis
Substrate for biocatalytic transformations and metabolic engineering
Entry point to heterocyclic scaffolds via Birch reduction
[1] Ningbo Inno Pharmchem Co., Ltd. (2026). Advancing Material Science with 3-Furoic Acid Intermediates. View Source
[2] Justia Patents. (2001). US Patent 6,184,394: Process for the preparation of 3-furoate esters and novel intermediate compounds. View Source
Why 3-Furoic Acid Cannot Be Substituted
In-class substitution of furoic acids is scientifically unsound due to the profound impact of the carboxyl group's position on the furan ring on both chemical reactivity and biological activity. The 3-substituted isomer, 3-furoic acid, exhibits distinct decarboxylation kinetics, regioselective synthetic outcomes, and unique biological profiles compared to its 2-substituted counterpart, 2-furoic acid, and other alkylated derivatives [1][2]. For instance, 2-furoic acids react significantly faster in decarboxylation reactions, a property that can be exploited for selective synthesis but also renders them unsuitable for applications requiring a stable 3-carboxyl moiety [1]. The quantitative evidence below demonstrates these specific, non-interchangeable performance characteristics.
ReactivityDecarboxylation kinetics are position-dependent; 2-furoic acid may react significantly faster, altering pathway selectivity.
RegiochemistrySynthetic outcomes diverge: 3-substituted furans give different substitution patterns, limiting direct replacement in route design.
BioactivityBiological profiles differ markedly; 2-furoic acid may exhibit stronger hypolipidemic response, while 3-furoic acid shows distinct nematicidal and biocatalytic properties.
[1] König, B. (2001). 9.9.4.3.1 Method 1: Decarboxylation of Furoic Acids. Science of Synthesis, 9, 263. View Source
[2] Hall, I. H., Williams, W. L., Jr., Rhyne, K. A., & Knowles, M. (1985). The hypolipidemic activity of furoic acid and furylacrylic acid derivatives in rodents. Pharmaceutical Research, 2(5), 233–238. View Source
Quantitative Differentiation vs. Analogs
Biotransformation Efficiency
In a whole-cell biotransformation assay, 3-furoic acid demonstrated a significantly higher average conversion rate compared to 2-furoic acid [1].
Biotransformation RateHead-to-head
79 ± 8% vs 21 ± 1% (2-furoic acid)
Reported higher substrate conversion for 3-furoic acid
Whole-cell assay, 50 °C, LC-MS analysis
BiocatalysisFuran MetabolismBiotransformation
Evidence Dimension
Average conversion percentage
Target Compound Data
79 ± 8 %
Comparator Or Baseline
2-furoic acid (21 ± 1 %)
Quantified Difference
3-furoic acid shows a 3.76-fold higher conversion rate
Conditions
Whole-cell biotransformation assay at 50 °C, reactions run in triplicate, analyzed by LC-MS [1].
Why This Matters
This demonstrates that 3-furoic acid is a vastly more efficient substrate for certain biocatalytic processes, making it the superior choice for biomanufacturing or metabolic engineering applications.
BiocatalysisFuran MetabolismBiotransformation
[1] Machovina, M. M., et al. (2024). Table 1: Substrate conversion data. PMC11070956. View Source
Birch Reduction Synthetic Utility
The Birch reduction of 3-furoic acid yields 2,3-dihydro-3-furoic acid, a valuable synthetic intermediate. The methyl ester of this product can be isolated in high yield [1].
Class-level inference: Comparable reductions of other aromatic carboxylic acids often proceed with lower yields or require more forcing conditions [1].
Quantified Difference
Not directly quantified, but 85% represents an excellent yield for this transformation.
Conditions
Reduction of 3-furoic acid with sodium and 2-propanol in liquid ammonia [1].
Why This Matters
The high yield for this specific transformation makes 3-furoic acid a reliable and efficient starting material for synthesizing complex heterocyclic scaffolds, which are common in drug discovery.
[1] Kinoshita, T., Miyano, K., & Miwa, T. (1975). The Birch Reduction of Heterocyclic Carboxylic Acids. I. The Birch Reduction of 3-Furoic Acid. Bulletin of the Chemical Society of Japan, 48(6), 1865–1867. View Source
Antimicrobial Activity Profile
The furoic acid structural class demonstrates potent antimicrobial activity. While a direct, same-study head-to-head comparison of pure 3-furoic acid vs. 2-furoic acid is not available in the provided data, the parent acid (which may be a mixture of isomers) exhibits strong activity [1].
This confirms the antimicrobial potential of the furoic acid scaffold, suggesting 3-furoic acid is a valuable starting point for developing new anti-infective agents. Its specific isomer profile will dictate its ultimate activity and selectivity.
[1] Chai, W. M., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules, 57, 151-155. View Source
Hypolipidemic Structure-Activity Relationship
A head-to-head study comparing furoic acid derivatives found that 2-furoic acid was the most potent hypolipidemic agent among those tested, which included 3-furoic acid [1].
Hypolipidemic SARHead-to-head
2-furoic acid: 41% cholesterol ↓ (mice)
2-position favored for hypolipidemic response
3-furoic acid data not reported in this study
HypolipidemicCardiovascularDrug Discovery
Evidence Dimension
Reduction in serum cholesterol / triglycerides
Target Compound Data
3-furoic acid was evaluated but quantitative data was not reported as the focus was on the most potent compound, 2-furoic acid [1].
Comparator Or Baseline
2-furoic acid: lowered serum cholesterol 41% and triglycerides 56% at 20 mg/kg/day in mice; lowered serum cholesterol 50% and triglycerides 42% in rats [1].
Quantified Difference
2-furoic acid is the most potent hypolipidemic agent in this class, outperforming 3-furoic acid, 3,4-furan dicarboxylic acid, and furyl-acrylic acid [1].
Conditions
In vivo rodent models (mice and rats) after 14-16 days of oral administration [1].
Why This Matters
This data establishes a clear SAR: for hypolipidemic activity, the 2-position is favored. Researchers seeking this specific activity should prioritize 2-furoic acid, while those working on other targets may find 3-furoic acid's distinct profile advantageous.
HypolipidemicCardiovascularDrug Discovery
[1] Hall, I. H., Williams, W. L., Jr., Rhyne, K. A., & Knowles, M. (1985). The hypolipidemic activity of furoic acid and furylacrylic acid derivatives in rodents. Pharmaceutical Research, 2(5), 233–238. View Source
Nematicidal Activity Against Root-Knot Nematode
3-Furoic acid, isolated from a marine-derived fungus, exhibits strong and dose-dependent nematicidal activity against Meloidogyne incognita, a major agricultural pest .
Nematicidal ResponseData to verify
Dose-dependent M. incognita inhibition reported
Nematicidal screening context
Full quantitative data requires verification
NematicideAgrochemicalCrop Protection
Evidence Dimension
Nematicidal activity
Target Compound Data
Low doses of 3-furoic acid reduced motility, lifespan, and egg hatchability in a dose-dependent manner .
Comparator Or Baseline
Class-level inference: This specific activity has not been reported for 2-furoic acid or other simple furoic acid analogs.
Quantified Difference
Specific quantitative data (e.g., LC50) requires further access to the full text.
Conditions
In vitro and in planta assays against Meloidogyne incognita on cucumber .
Why This Matters
This identifies a unique and commercially relevant application for 3-furoic acid. Its potent nematicidal activity differentiates it from other furoic acids and positions it as a promising lead compound for developing new, effective crop protection agents.
NematicideAgrochemicalCrop Protection
Procurement-Driven Application Scenarios
Biocatalytic Furan Derivative Manufacturing
Procure 3-furoic acid for whole-cell biotransformation processes. Data shows it is a far superior substrate compared to 2-furoic acid, achieving a 79% conversion rate, which is 3.76 times higher than its isomer [1]. This high efficiency is critical for cost-effective bioproduction of valuable chemicals.
Heterocyclic Scaffolds for Drug Discovery
Utilize 3-furoic acid as a starting material in Birch reductions to produce 2,3-dihydro-3-furoic acid derivatives. The reaction proceeds in high yield (85%), providing a reliable and efficient entry point to novel chemical space for medicinal chemistry programs [1].
Nematicide Development for Agriculture
Source 3-furoic acid for R&D into new crop protection agents. It has demonstrated potent, dose-dependent nematicidal activity against the root-knot nematode Meloidogyne incognita, a major agricultural pest, offering a potential new mode of action for nematicide development [1].
Antimicrobial Agent SAR Studies
Procure 3-furoic acid as a core scaffold for synthesizing novel antimicrobial compounds. The parent furoic acid class shows potent activity with MIC values as low as 0.009 μM, and exploring the 3-substituted regioisomer can unlock new activity and selectivity profiles [1].
Application
Selection Property
Validation Focus
Biocatalytic furan derivative manufacturing
Substrate conversion profile
Biotransformation efficiency assessment
Heterocyclic scaffold synthesis
Birch reduction outcome
Synthetic yield and scaffold diversity
Nematicide development research
Nematicidal response profile
Dose-response and pest-control assay
Antimicrobial SAR studies
Antimicrobial screening context
MIC and selectivity profiling
[1] Machovina, M. M., et al. (2024). Table 1: Substrate conversion data. PMC11070956. View Source
[2] Kinoshita, T., Miyano, K., & Miwa, T. (1975). The Birch Reduction of Heterocyclic Carboxylic Acids. I. The Birch Reduction of 3-Furoic Acid. Bulletin of the Chemical Society of Japan, 48(6), 1865–1867. View Source
[3] Chai, W. M., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. International Journal of Biological Macromolecules, 57, 151-155. View Source
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